molecular formula C17H10Cl2N2O3 B10892484 (2E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dichlorophenyl)prop-2-enamide

(2E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dichlorophenyl)prop-2-enamide

Cat. No.: B10892484
M. Wt: 361.2 g/mol
InChI Key: DIHKROJGLYOMJM-IZZDOVSWSA-N
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Description

(E)-3-(1,3-BENZODIOXOL-5-YL)-2-CYANO-N~1~-(2,3-DICHLOROPHENYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of propenamides This compound is characterized by the presence of a benzodioxole ring, a cyano group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-2-CYANO-N~1~-(2,3-DICHLOROPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanide source.

    Formation of the Propenamide Backbone: The propenamide backbone is formed through a condensation reaction between the benzodioxole derivative and the dichlorophenyl derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-BENZODIOXOL-5-YL)-2-CYANO-N~1~-(2,3-DICHLOROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzodioxole and dichlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(1,3-BENZODIOXOL-5-YL)-2-CYANO-N~1~-(2,3-DICHLOROPHENYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, (E)-3-(1,3-BENZODIOXOL-5-YL)-2-CYANO-N~1~-(2,3-DICHLOROPHENYL)-2-PROPENAMIDE may be explored for its potential therapeutic properties. It could be a candidate for drug development targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-2-CYANO-N~1~-(2,3-DICHLOROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(1,3-BENZODIOXOL-5-YL)-2-CYANO-N~1~-(2,4-DICHLOROPHENYL)-2-PROPENAMIDE: Similar structure with a different substitution pattern on the phenyl ring.

    (E)-3-(1,3-BENZODIOXOL-5-YL)-2-CYANO-N~1~-(2,3-DIFLUOROPHENYL)-2-PROPENAMIDE: Similar structure with fluorine substituents instead of chlorine.

    (E)-3-(1,3-BENZODIOXOL-5-YL)-2-CYANO-N~1~-(3,4-DICHLOROPHENYL)-2-PROPENAMIDE: Similar structure with different positions of chlorine substituents.

Uniqueness

(E)-3-(1,3-BENZODIOXOL-5-YL)-2-CYANO-N~1~-(2,3-DICHLOROPHENYL)-2-PROPENAMIDE is unique due to its specific substitution pattern and the presence of both benzodioxole and dichlorophenyl groups. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H10Cl2N2O3

Molecular Weight

361.2 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dichlorophenyl)prop-2-enamide

InChI

InChI=1S/C17H10Cl2N2O3/c18-12-2-1-3-13(16(12)19)21-17(22)11(8-20)6-10-4-5-14-15(7-10)24-9-23-14/h1-7H,9H2,(H,21,22)/b11-6+

InChI Key

DIHKROJGLYOMJM-IZZDOVSWSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C(=O)NC3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)NC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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